![molecular formula C18H16N4OS B287641 6-(4-Methoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287641.png)
6-(4-Methoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Methoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a therapeutic agent. This compound has been found to exhibit promising biological activity, making it a subject of interest for many researchers.
Wirkmechanismus
The precise mechanism of action of 6-(4-Methoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not yet fully understood. However, it has been proposed that the compound exerts its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. Additionally, it has been suggested that the compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase.
Biochemical and Physiological Effects:
Several studies have demonstrated the biochemical and physiological effects of 6-(4-Methoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These effects include the inhibition of pro-inflammatory cytokines, such as TNF-α and IL-6, as well as the reduction of oxidative stress markers, such as MDA and ROS. Additionally, the compound has been found to possess anti-tumor activity, making it a potential candidate for the treatment of various types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-(4-Methoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent biological activity. This makes it a valuable tool for investigating the mechanisms underlying various diseases and for developing new therapeutic agents. However, one limitation of using this compound is its relatively complex synthesis method, which may limit its availability for some researchers.
Zukünftige Richtungen
There are several potential future directions for the research on 6-(4-Methoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One possible direction is to investigate the compound's potential as a therapeutic agent for various inflammatory and oxidative stress-related diseases, such as arthritis and cardiovascular disease. Additionally, further research is needed to elucidate the precise mechanism of action of the compound and to identify its molecular targets. Finally, the development of more efficient synthesis methods for the compound may help to facilitate its widespread use in scientific research.
Synthesemethoden
The synthesis of 6-(4-Methoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-methylbenzoyl hydrazide with 4-methoxybenzaldehyde and 2-bromo-1-(4-methylphenyl)ethanone in the presence of sodium methoxide. The resulting product is then treated with thiosemicarbazide to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
The potential applications of 6-(4-Methoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in scientific research are vast. This compound has been found to exhibit significant antimicrobial activity against a variety of microorganisms, including bacteria and fungi. Additionally, it has been shown to possess potent anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Eigenschaften
Produktname |
6-(4-Methoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
---|---|
Molekularformel |
C18H16N4OS |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
6-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H16N4OS/c1-12-3-7-14(8-4-12)17-19-20-18-22(17)21-16(24-18)11-13-5-9-15(23-2)10-6-13/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
XKUBEMPWAMAVLU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC4=CC=C(C=C4)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.